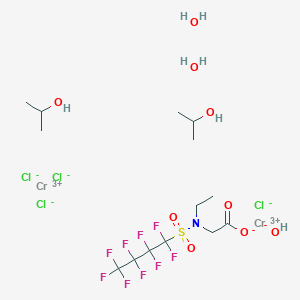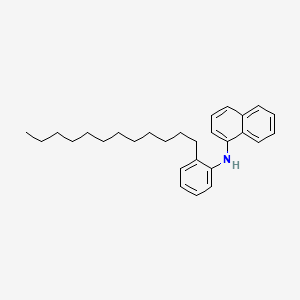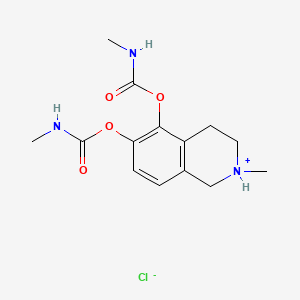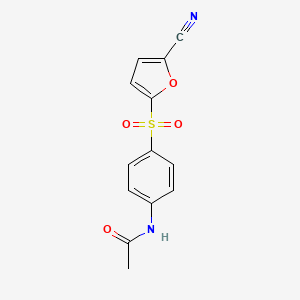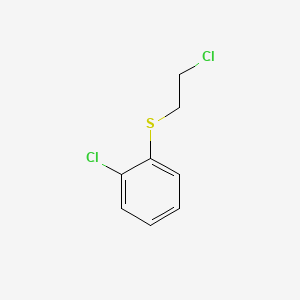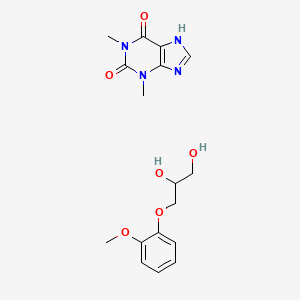
Guaifylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guaifylline is a heterocyclic organic compound with the molecular formula C₁₀H₁₄O₄.C₇H₈N₄O₂ and a molecular weight of 378.38 g/mol. It is also known by several synonyms, including Guaithylline, Guaifilina, and Guaifyllinum. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Guaifylline can be synthesized through several synthetic routes, including the reaction of 1,3-dimethyl-7H-purine-2,6-dione with 3-(2-methoxyphenoxy)propane-1,2-diol under specific reaction conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Guaifylline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Aplicaciones Científicas De Investigación
Guaifylline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: this compound is employed in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent.
Industry: this compound is utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism by which Guaifylline exerts its effects involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its anti-inflammatory and antioxidant properties. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Caffeine
Theophylline
Theobromine
Propiedades
Número CAS |
5634-38-8 |
|---|---|
Fórmula molecular |
C17H22N4O6 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-7H-purine-2,6-dione;3-(2-methoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4.C7H8N4O2/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h2-5,8,11-12H,6-7H2,1H3;3H,1-2H3,(H,8,9) |
Clave InChI |
PVKUHCBHOUMGJN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


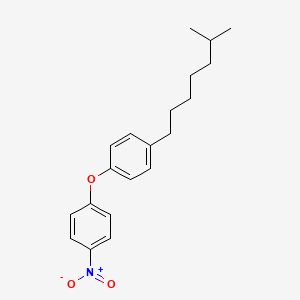
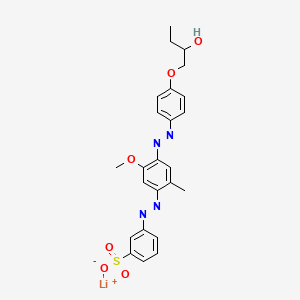
![2-[(2,2-Dimethoxyethyl)sulfanyl]pyridine](/img/structure/B15346463.png)
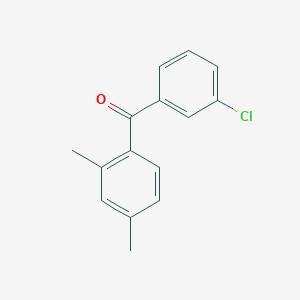
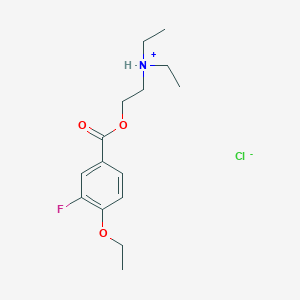
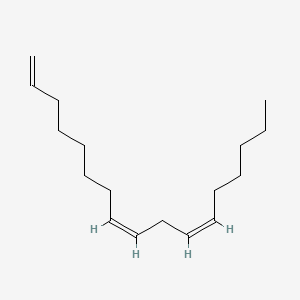
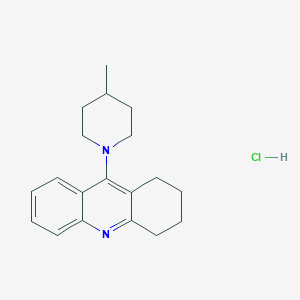
![6-Methyl-[2,4']bipyridinyl](/img/structure/B15346496.png)
![[1,1-Biphenyl]-2-ol,5-amino-4-ethyl-](/img/structure/B15346499.png)
